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Compound of Interest

Compound Name: 2-Isobutyl-3,5,6-trimethylpyrazine

Cat. No.: B1606802

An In-depth Technical Guide to the Aroma Profile of 2-Isobutyl-3,5,6-trimethylpyrazine in
Food Systems

Introduction: The Significance of Alkylpyrazines in
Food Aroma

Alkylpyrazines are a class of volatile heterocyclic nitrogen-containing compounds that are
paramount to the aroma of a vast array of thermally processed foods. These potent odorants
are largely responsible for the desirable nutty, roasted, toasted, and earthy notes in products
like coffee, cocoa, baked goods, and roasted meats.[1][2] Their formation is primarily attributed
to the Maillard reaction, a complex series of non-enzymatic browning reactions between amino
acids and reducing sugars that occurs during heating.[3] The specific substituents on the
pyrazine ring dictate the precise aroma characteristics, and even minor structural differences
can lead to significant changes in odor perception.[1] This guide focuses on a specific, highly
impactful member of this family: 2-isobutyl-3,5,6-trimethylpyrazine. We will explore its
chemical properties, distinct aroma profile, formation mechanisms, and the analytical
methodologies used for its characterization in complex food matrices.

Chemical and Physical Properties

2-Isobutyl-3,5,6-trimethylpyrazine is a substituted pyrazine with the chemical formula
C11H18N2. Its structure consists of a pyrazine ring with an isobutyl group and three methyl
groups attached.
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Property Value Source

2,3,5-trimethyl-6-(2-

'UPAC Name methylpropyl)pyrazine L
CAS Number 46187-37-5 [4]
Molecular Formula C11H18N2 [4]
Molecular Weight 178.27 g/mol [4]
Appearance Colorless clear liquid (est.) [5]

73.00 to 75.00 °C @ 2.00 mm

Boiling Point [5]
Hg
N Soluble in alcohol, insoluble in
Solubility [5]
water
LogP (o/w) 2.6 [4]

Aroma Profile and Sensory Characteristics

2-1sobutyl-3,5,6-trimethylpyrazine is recognized for its potent and complex aroma profile. Its
sensory attributes are highly sought after in the flavor industry to impart characteristic roasted
and nutty notes.

o Odor Description: The aroma is consistently described as having strong cocoa, hazelnut,
musty, earthy, and roasted nutty characteristics.[5] Other descriptors include green, dank,
earthy, musty, slightly vegetable-like, nutty, and chocolatelike.[6]

» Taste Profile: At a concentration of 2 parts per million (ppm), it imparts green, vegetable-like,
nutty, and brown notes.[6] At 4 ppm, the taste is described as earthy, vegetable-like, nutty,
musty, and brown.[6]

e Odor Threshold: While the specific odor threshold for this compound is not readily available
in the provided literature, trialkylated pyrazines are noted for their low odor thresholds and
roasted sensory characteristics, making them significant contributors to food aroma even at
trace concentrations.[2] The potency of pyrazines can be exceptionally high, with some
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having detection thresholds in the parts per billion (ppb) or even parts per trillion (ppt) range.

[71L8]

Natural Occurrence and Formation in Food Systems
Natural Occurrence

2-Isobutyl-3,5,6-trimethylpyrazine has been identified as a naturally occurring volatile
compound in foods such as cocoa and potatoes.[5][6] Its presence is a direct result of thermal

processing steps like roasting, baking, or frying.

Formation Pathways: The Maillard Reaction

The primary route for the formation of 2-isobutyl-3,5,6-trimethylpyrazine in food is the
Maillard reaction.[9] This reaction involves the condensation of an amino group from an amino
acid with a carbonyl group from a reducing sugar. The subsequent series of reactions, including
Strecker degradation, leads to the formation of a-aminoketones, which are key intermediates

for pyrazine synthesis.[9]

The specific structure of 2-isobutyl-3,5,6-trimethylpyrazine suggests its formation from the

following precursors:
 |sobutyl group: Likely derived from the Strecker degradation of the amino acid L-leucine.

» Nitrogen atoms and carbon backbone: From the condensation of amino acids and sugar

fragmentation products.

e Methyl groups: Can originate from various precursors, including the Strecker aldehydes of
alanine (acetaldehyde) or from sugar fragments like pyruvaldehyde or diacetyl.

The condensation of two a-aminoketone molecules, followed by oxidation, leads to the
formation of the pyrazine ring. The specific substituents are determined by the side chains of
the original amino acids and the structure of the dicarbonyl compounds involved.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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